molecular formula C24H28N4OS B2869309 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1189859-31-1

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No.: B2869309
CAS No.: 1189859-31-1
M. Wt: 420.58
InChI Key: VAOUYOHDRAYPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-affinity Ligands and Agonists Development

The research on similar triazaspiro[4.5]decan derivatives has led to the synthesis of high-affinity ligands for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, functioning as full agonists in biochemical assays. This highlights the compound's relevance in exploring new therapeutic agents targeting specific receptors for pain management and neurological disorders (Röver et al., 2000).

Glutaminase Inhibitors for Cancer Therapy

Another area of application involves the synthesis and pharmacological evaluation of analogs targeting enzymes like glutaminase. Such studies aim to identify potent inhibitors with improved drug-like properties for cancer therapy. For instance, certain analogs have shown potential in inhibiting the growth of human lymphoma cells, indicating their utility in designing novel anticancer agents (Shukla et al., 2012).

Development of Selective Receptor Antagonists

Research on spiro compounds also encompasses the creation of selective non-peptide receptor antagonists. These compounds have been developed to possess equivalent receptor binding affinity and have shown potent antagonist activity in physiological assays, suggesting their potential in treating conditions like asthma or allergic reactions by modulating specific receptor activities (Smith et al., 1995).

Antihypertensive Agents Development

The synthesis of diazaspiro[4.5]decan derivatives has also been directed towards discovering antihypertensive agents. These compounds have been evaluated in models like the spontaneous hypertensive rat, with some showing promising activity as alpha-adrenergic blockers. This suggests the compound's scaffold might be beneficial in designing new drugs to manage hypertension (Caroon et al., 1981).

Antimicrobial and Antiviral Agents

Compounds containing the triazaspiro[4.5]decan structure have been investigated for their antimicrobial and antiviral activities. Some have demonstrated significant inhibitory effects against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as viruses like HIV-1. This underscores the potential of such compounds in developing new antimicrobial and antiviral therapies (Szulczyk et al., 2017).

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-11-9-18(2)10-12-19)23(27-24)30-17-21(29)25-20-7-5-4-6-8-20/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOUYOHDRAYPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.